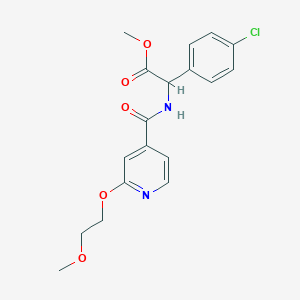![molecular formula C80H62O12P4Ru2 B2516377 Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) CAS No. 373650-12-5](/img/structure/B2516377.png)
Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ru(OAc)2(BINAP) is a chiral phosphine ligand used for enantioselective synthesis with high yield and high enantioselective results . It is also known as Diacetato[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) .
Molecular Structure Analysis
The empirical formula of ®-Ru(OAc)2(BINAP) is C48H38O4P2Ru, and its molecular weight is 841.83 . The SMILES string representation of the molecule isCC(=O)O[Ru]OC(C)=O.c1ccc(cc1)P(c2ccccc2)c3ccc4ccccc4c3-c5c(ccc6ccccc56)P(c7ccccc7)c8ccccc8 . Chemical Reactions Analysis
®-Ru(OAc)2(BINAP) may be used as a catalyst for the asymmetric hydrogenation of 1,1’-disubstituted olefins, such as 1-methyleneindan and 1-methylenetetralins . It can also catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid .Physical And Chemical Properties Analysis
®-Ru(OAc)2(BINAP) is a powder with a brownish color . It should be stored at a temperature of 2-8°C .科学的研究の応用
Catalytic Asymmetric Hydrogenation
Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) and related compounds are widely used in the catalytic asymmetric hydrogenation of ketones. Ruthenium complexes with diphosphine ligands, including variations of this compound, have been shown to form highly active and enantioselective catalysts for the hydrogenation of a wide range of aryl and heteroaryl ketones, often achieving high enantioselectivities (Doherty et al., 2007), (James et al., 1975).
Interaction with DNA and Biological Potential
Some ruthenium complexes, including those with diphosphine ligands, have been studied for their interaction with DNA and their potential biological effects against tumor cell lines and bacteria such as Mycobacterium tuberculosis. These studies have shown that these complexes can bind to DNA primarily through non-covalent interactions and demonstrate promising IC50 values against various human carcinoma cell lines (Legna Colina-Vegas et al., 2016).
In Vitro Cytotoxicity and In Vivo Toxicity Evaluation
Ruthenium(II) complexes containing diphosphine ligands have been evaluated for their cytotoxicity against different cancer cell lines and their toxicity in vivo using models like zebrafish. These studies provide insights into the potential therapeutic applications of these complexes, particularly in the treatment of cancers (Vivianne S. Velozo-Sá et al., 2019).
Synthesis and Molecular Modeling Studies
Synthesis and molecular modeling studies of diphosphane ligands related to Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II) have been conducted to understand their structure and properties better. These studies are crucial in designing more efficient catalysts for asymmetric hydrogenation reactions (Sébastien Duprat de Paule et al., 2003).
Catalysis of Allylic Substitution Reactions
The compound and its related diphosphine ligands have also been used in palladium-catalyzed asymmetric allylic substitution reactions. Such catalysts have been shown to exhibit high enantioselectivity, an important aspect in the synthesis of chiral molecules (Urs. Burckhardt et al., 1997).
Safety and Hazards
特性
IUPAC Name |
acetic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;ruthenium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4); |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISNHBFITMBIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36O8P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


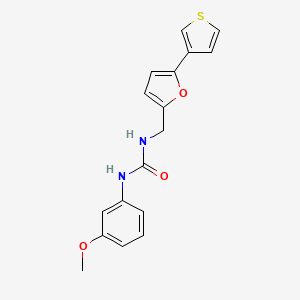

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2516298.png)
![2-(4-Fluorophenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2516299.png)
![2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2516301.png)
![Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516302.png)
![6-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516303.png)
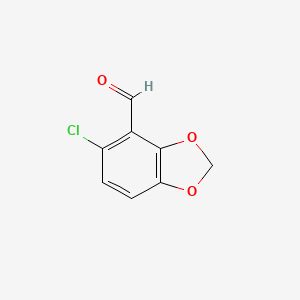
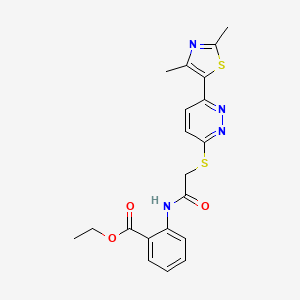
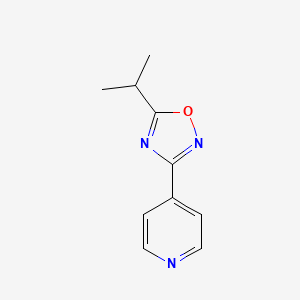
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2516314.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)
